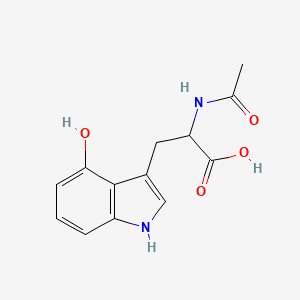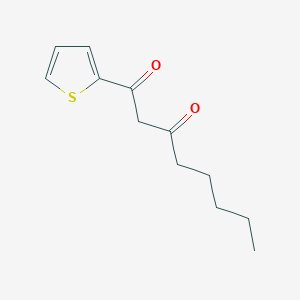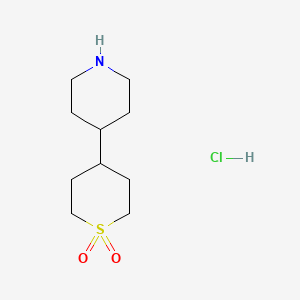
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound that features a piperidine ring and a thiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture and separate the organic layer .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for efficient scaling up of the synthesis process. These methods often utilize microwave irradiation to achieve cyclocondensation in an alkaline aqueous medium .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring .
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with hypoxia-inducible factor 1 pathways, promoting or inhibiting the expression of target genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of a piperidine ring and a thiane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H20ClNO2S |
|---|---|
Molekulargewicht |
253.79 g/mol |
IUPAC-Name |
4-piperidin-4-ylthiane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c12-14(13)7-3-10(4-8-14)9-1-5-11-6-2-9;/h9-11H,1-8H2;1H |
InChI-Schlüssel |
UTBOJHCASVUTEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2CCS(=O)(=O)CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


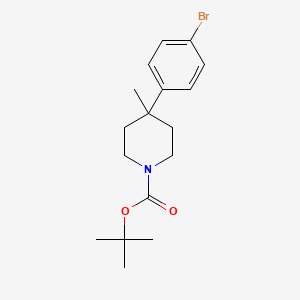
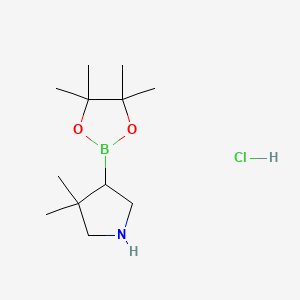
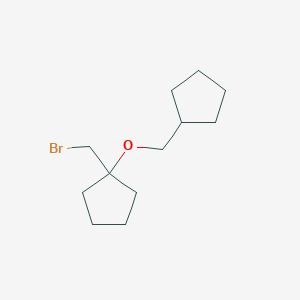


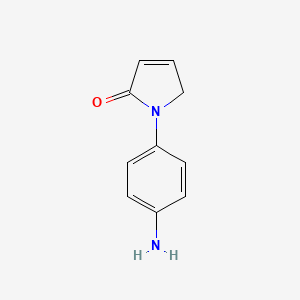
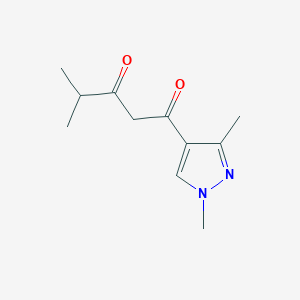
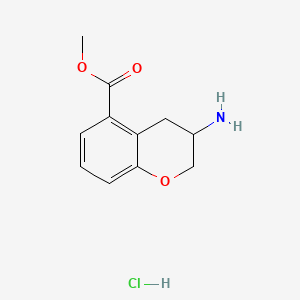

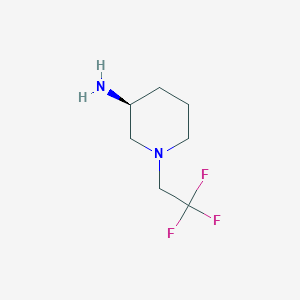
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)

